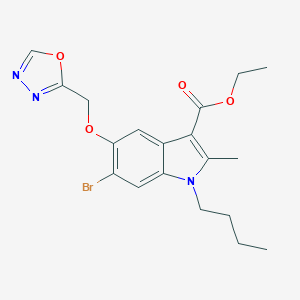
ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate, also known as compound 1, is a novel chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
作用機序
The mechanism of action of ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1 is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell proliferation and inflammation. It has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is necessary for tumor growth and metastasis. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of using ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1 in lab experiments is its potent anticancer and anti-inflammatory properties. It has been shown to have a high selectivity index, which means that it is more toxic to cancer cells than normal cells. This makes it a promising candidate for the development of anticancer and anti-inflammatory drugs.
However, one of the limitations of using ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1 in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and can limit its bioavailability.
将来の方向性
There are several future directions for research on ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1. One area of research could be the development of more efficient synthesis methods that can improve the yield and purity of the ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate. Another area of research could be the development of novel drug delivery systems that can improve the solubility and bioavailability of the ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate.
In addition, further studies are needed to fully understand the mechanism of action of ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1 and its potential therapeutic applications. Studies could also be conducted to investigate the toxicity and pharmacokinetics of the ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate in vivo. Overall, ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1 has the potential to be a promising candidate for the development of anticancer and anti-inflammatory drugs, and further research is needed to fully explore its therapeutic potential.
合成法
The synthesis of ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1 involves a multi-step process that starts with the reaction of 1H-indole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethyl 6-bromo-1-butyl-2-methyl-5-hydroxy-1H-indole-3-carboxylate in the presence of triethylamine to yield the desired ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate. The final step involves the reaction of the product with 1,3,4-oxadiazol-2-ylmethanol in the presence of acetic acid to form ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1.
科学的研究の応用
Compound 1 has been the subject of extensive research due to its potential therapeutic applications. One of the major areas of research has been its anticancer properties. Studies have shown that ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1 has potent cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
Another area of research has been its anti-inflammatory properties. Compound 1 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
特性
製品名 |
ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate |
|---|---|
分子式 |
C19H22BrN3O4 |
分子量 |
436.3 g/mol |
IUPAC名 |
ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)indole-3-carboxylate |
InChI |
InChI=1S/C19H22BrN3O4/c1-4-6-7-23-12(3)18(19(24)25-5-2)13-8-16(14(20)9-15(13)23)26-10-17-22-21-11-27-17/h8-9,11H,4-7,10H2,1-3H3 |
InChIキー |
UBNKUJDURMZFFF-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(C2=CC(=C(C=C21)Br)OCC3=NN=CO3)C(=O)OCC)C |
正規SMILES |
CCCCN1C(=C(C2=CC(=C(C=C21)Br)OCC3=NN=CO3)C(=O)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[2-(4-Quinolinyl)vinyl]quinoline](/img/structure/B271339.png)
![2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B271341.png)
![4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)

![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)
